molecular formula C4H10S2 B1617194 1,1-Bis(methylsulfanyl)ethane CAS No. 7379-30-8

1,1-Bis(methylsulfanyl)ethane

Cat. No.: B1617194
CAS No.: 7379-30-8
M. Wt: 122.3 g/mol
InChI Key: MEZARKNHCDZUJN-UHFFFAOYSA-N
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Description

1,1-Bis(methylsulfanyl)ethane is an organic compound with the molecular formula C₄H₁₀S₂. It is also known by other names such as acetaldehyde dimethyl mercaptal and acetaldehyde dimethyl thioacetal . This compound is characterized by the presence of two methylthio groups attached to the same carbon atom, making it a thioacetal derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Bis(methylsulfanyl)ethane can be synthesized through the reaction of acetaldehyde with methanethiol in the presence of an acid catalyst. The reaction typically proceeds as follows:

CH3CHO+2CH3SHCH3CH(SCH3)2+H2O\text{CH}_3\text{CHO} + 2 \text{CH}_3\text{SH} \rightarrow \text{CH}_3\text{CH}(\text{SCH}_3)_2 + \text{H}_2\text{O} CH3​CHO+2CH3​SH→CH3​CH(SCH3​)2​+H2​O

This reaction involves the nucleophilic addition of methanethiol to acetaldehyde, forming the thioacetal product .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and efficient separation techniques are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1,1-Bis(methylsulfanyl)ethane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,1-Bis(methylsulfanyl)ethane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1-Bis(methylsulfanyl)ethane involves its interaction with various molecular targets and pathways. The thioacetal groups can undergo nucleophilic attack, leading to the formation of reactive intermediates. These intermediates can interact with enzymes and other biomolecules, potentially leading to biological effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its thioacetal structure, which imparts distinct chemical reactivity and stability compared to other thioethers and thioacetals. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry .

Properties

CAS No.

7379-30-8

Molecular Formula

C4H10S2

Molecular Weight

122.3 g/mol

IUPAC Name

1,1-bis(methylsulfanyl)ethane

InChI

InChI=1S/C4H10S2/c1-4(5-2)6-3/h4H,1-3H3

InChI Key

MEZARKNHCDZUJN-UHFFFAOYSA-N

SMILES

CC(SC)SC

Canonical SMILES

CC(SC)SC

7379-30-8

Origin of Product

United States

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